Summary: Sodium 4-bromobenzenesulfinate is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones .
Method: This involves a reaction with alkynes using palladium as a catalyst .
Results: The reaction yields unsymmetrical internal alkynes and vinyl sulfones .
Summary: Sodium 4-bromobenzenesulfinate is used in the synthesis of 3-[(4-bromophenyl)sulfonyl]propanenitrile.
Method: A suspension of sodium 4-bromophenylsulfinate is added to acrylonitrile and acetic acid.
Sodium 4-bromobenzenesulfinate is an organosulfur compound characterized by the presence of a sulfonate group () attached to a 4-bromobenzene moiety. This compound is classified as a sodium sulfonate, which is a type of salt formed from the reaction of sulfonic acid with sodium hydroxide. The molecular formula for sodium 4-bromobenzenesulfinate is , and it features both hydrophilic and hydrophobic properties, making it useful in various chemical applications.
Sodium 4-bromobenzenesulfinate can be synthesized through various methods:
Sodium 4-bromobenzenesulfinate has several applications across different fields:
Sodium 4-bromobenzenesulfinate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Sodium benzenesulfinate | C₆H₅SO₃Na | Commonly used in organic synthesis and as a surfactant. |
Sodium p-toluenesulfinate | C₇H₇O₂SNa | Exhibits similar reactivity but with a methyl group. |
Sodium phenylsulfinate | C₆H₅SO₂Na | Used in similar applications; less bromine substitution. |
Sodium arylsulfinate | Varies (aryl group varies) | General class; diverse reactivity based on aryl group. |
Sodium 4-bromobenzenesulfinate is unique due to its bromine substitution at the para position of the benzene ring, which enhances its reactivity compared to other arylsulfinates without halogen substituents. This characteristic allows for selective reactions that may not occur with simpler sulfinates.